16-tert-Butoxy-16-oxohexadecanoate
Description
Chemical Identity: 16-(Tert-butoxy)-16-oxohexadecanoic acid (CAS: 843666-27-3) is a bifunctional compound with the molecular formula C₂₀H₃₈O₄ and a molecular weight of 342.52 g/mol . Structurally, it consists of a 16-carbon aliphatic chain with a terminal carboxylic acid group and a tert-butoxy ester group at the ω-position.
Synthesis and Applications:
The compound is synthesized via coupling reactions, often used as an intermediate in peptide chemistry, drug delivery systems, and bioconjugation . For instance, it serves as a precursor in the synthesis of sulfonated lipid derivatives (e.g., SO₃-C16-G-OH) for transient reaction cycles . Its tert-butyl ester group acts as a protective moiety, enhancing stability during synthetic procedures .
Structure
2D Structure
Properties
CAS No. |
843666-27-3 |
|---|---|
Molecular Formula |
C20H37O4- |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoate |
InChI |
InChI=1S/C20H38O4/c1-20(2,3)24-19(23)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(21)22/h4-17H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
HXJICNOLPKEOLU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Mechanism of Action
Target of Action
16-(Tert-butoxy)-16-oxohexadecanoic acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The compound acts as a linker in these structures, connecting the antibody or ligand to the drug or target protein.
Mode of Action
As a non-cleavable linker in ADCs, 16-(Tert-butoxy)-16-oxohexadecanoic acid connects the antibody to the cytotoxic drug. In PROTACs, it serves as an alkyl chain-based linker, connecting a ligand for an E3 ubiquitin ligase to the target protein. These linkages enable the selective delivery of drugs to target cells (in the case of ADCs) or the selective degradation of target proteins (in the case of PROTACs).
Biochemical Pathways
The compound plays a crucial role in the intracellular ubiquitin-proteasome system when used in PROTACs. This system is responsible for protein degradation within the cell. By linking a ligand for an E3 ubiquitin ligase to the target protein, the compound enables the selective degradation of that protein.
Result of Action
The action of 16-(Tert-butoxy)-16-oxohexadecanoic acid results in the selective delivery of drugs to target cells or the selective degradation of target proteins. This can lead to the destruction of cancer cells (in the case of ADCs) or the regulation of protein levels within cells (in the case of PROTACs).
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted cancer therapies that combine an antibody with a cytotoxic drug. The role of 16-(tert-butoxy)-16-oxohexadecanoic acid in this context is primarily as a non-cleavable linker . This linker enables the stable attachment of the drug to the antibody, ensuring that the cytotoxic agent is delivered specifically to cancer cells while minimizing damage to healthy tissues.
Case Studies:
- Study on Linker Stability : Research has demonstrated that ADCs incorporating non-cleavable linkers like Boc-C14-COOH exhibit enhanced stability in circulation, leading to improved therapeutic efficacy and reduced off-target effects .
PROTAC Synthesis
PROTACs are innovative molecules designed to induce targeted protein degradation. They consist of two ligands connected by a linker, where 16-(tert-butoxy)-16-oxohexadecanoic acid serves as an effective linker due to its favorable chemical properties.
Key Insights:
- Linker Design : The alkyl chain structure of Boc-C14-COOH allows for optimal spatial arrangement between the two ligands, enhancing the efficacy of PROTACs in degrading target proteins .
- Research Findings : Studies indicate that PROTACs utilizing this linker demonstrate significant activity against various oncogenic proteins, suggesting potential applications in cancer therapy .
Synthesis and Derivatization
The hydroxyl group present in 16-(tert-butoxy)-16-oxohexadecanoic acid allows for further derivatization, making it versatile for various chemical modifications. This property is crucial for developing new compounds with tailored functionalities.
Applications:
- Synthesis of Novel Compounds : Researchers have utilized Boc-C14-COOH as a building block for synthesizing novel derivatives that can enhance pharmacological profiles or introduce new biological activities .
Summary Table of Applications
Comparison with Similar Compounds
Structural Analogs: Chain Length Variants
16-(Tert-butoxy)-16-oxohexadecanoic acid belongs to a family of ω-tert-butoxy alkanoic acids with varying chain lengths. Key analogs include:
| Compound Name | CAS Number | Chain Length | Molecular Formula | Molecular Weight (g/mol) | Price (1g) |
|---|---|---|---|---|---|
| 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 | C8 | C₁₂H₂₂O₄ | 230.30 | N/A |
| 12-(tert-Butoxy)-12-oxododecanoic acid | 234081-98-2 | C12 | C₁₆H₃₀O₄ | 286.41 | N/A |
| 14-(tert-Butoxy)-14-oxotetradecanoic acid | N/A | C14 | C₁₈H₃₄O₄ | 314.46 | N/A |
| 16-(tert-Butoxy)-16-oxohexadecanoic acid | 843666-27-3 | C16 | C₂₀H₃₈O₄ | 342.52 | $38 |
| 20-(tert-Butoxy)-20-oxoicosanoic acid | 683239-16-9 | C20 | C₂₄H₄₆O₄ | 398.62 | $35 (5g) |
Key Observations :
- Reactivity Trends: Cytochrome P450BM-3 oxidizes ω-oxo fatty acids to α,ω-diacids, with rates decreasing as C16 > C18 ≈ C14 > C12 . Though this study focused on non-esterified analogs, the tert-butyl group in 16-(tert-butoxy)-16-oxohexadecanoic acid may sterically hinder enzymatic activity, altering reactivity compared to unmodified substrates.
- Synthetic Utility : Longer-chain analogs (C16, C20) are preferred in drug delivery systems due to enhanced lipid solubility and membrane permeability .
Functional Group Analogs: Ester Derivatives
The tert-butyl ester group distinguishes this compound from other esters (e.g., methyl, benzyl):
Preparation Methods
Starting Materials and General Strategy
The synthesis of 16-(Tert-butoxy)-16-oxohexadecanoic acid typically begins with derivatives of 10,16-dihydroxyhexadecanoic acid (10,16-DHPA), a natural monomer isolated from plant cuticles such as tomato peels. This monomer contains two hydroxyl groups at positions 10 and 16 of the hexadecanoic acid chain, which are key handles for selective chemical modification.
Protection of Hydroxyl Groups
To achieve selective oxidation and functionalization, the hydroxyl groups on 10,16-DHPA are often protected using silyl protecting groups such as tert-butyldimethylsilyl chloride (TBSCl). This step prevents unwanted side reactions during subsequent oxidation.
- Monoprotection : Using stoichiometric amounts of TBSCl and imidazole in DMF, one hydroxyl group (usually at position 16) is selectively protected to yield 10-hydroxy-16-(tert-butyldimethylsilyloxy)hexadecanoic acid.
- Diprotection : Excess TBSCl leads to protection of both hydroxyl groups, producing 10,16-bis(tert-butyldimethylsilyloxy)hexadecanoic acid.
These reactions generally proceed at room temperature over 1 hour with yields of approximately 85-90% and are purified by radial chromatography using dichloromethane-methanol eluents.
Selective Oxidation to Introduce the Keto Group
The key step in the preparation of 16-(Tert-butoxy)-16-oxohexadecanoic acid is the selective oxidation of the hydroxyl group at position 16 to a keto group.
- Reagent : Pyridinium chlorochromate (PCC) is commonly used for this oxidation due to its mildness and selectivity.
- Procedure : The protected intermediate (e.g., 16-(tert-butyldimethylsilyloxy)-10-hydroxyhexadecanoic acid) is treated with PCC under controlled conditions to convert the 16-hydroxyl into a 16-oxo group.
- Outcome : This step yields 16-oxo derivatives with the hydroxyl at position 10 still intact or protected, depending on the prior protection step.
Deprotection and Introduction of the Tert-Butoxy Group
Following oxidation, the silyl protecting group at position 16 is removed using tetrabutylammonium fluoride (TBAF), which selectively cleaves the TBS group without affecting the keto group.
- Deprotection : Treatment with TBAF in THF at room temperature efficiently removes the silyl group, yielding 16-oxo-16-hydroxy derivatives.
- Esterification : The free hydroxyl at position 16 is then converted into a tert-butoxy group by esterification with tert-butyl alcohol derivatives or by direct introduction of the tert-butyl ester functionality.
- Final Product : This sequence yields 16-(tert-butoxy)-16-oxohexadecanoic acid, characterized by a keto group and a tert-butyl ester at the terminal position.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Hydroxyl Protection | 10,16-Dihydroxyhexadecanoic acid (10,16-DHPA) | TBSCl, imidazole, DMF, RT, 1 h | Mono- or di-TBS protected intermediates | 85-90 | Radial chromatography purification |
| 2 | Selective Oxidation | TBS-protected hydroxy acid | Pyridinium chlorochromate (PCC), mild conditions | 16-oxo protected intermediate | High | Selective oxidation of C16 hydroxyl |
| 3 | Deprotection | 16-oxo TBS-protected intermediate | TBAF, THF, RT | 16-oxo hydroxy acid | Good | Removal of TBS protecting group |
| 4 | Esterification | 16-oxo hydroxy acid | tert-Butyl alcohol or equivalent esterification reagents | 16-(Tert-butoxy)-16-oxohexadecanoic acid | Moderate | Introduction of tert-butyl ester group |
Research Findings and Characterization
- NMR Spectroscopy : The presence of the keto group is confirmed by $$^{13}C$$-NMR signals near 210-212 ppm, and the carboxylic acid carbonyls appear near 180 ppm. $$^{1}H$$-NMR demonstrates disappearance of hydroxyl proton signals after oxidation and protection steps.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula $$C{20}H{38}O_4$$ (molecular weight ~342.5 g/mol) confirm the successful synthesis of the target compound.
- Physical Properties : The compound is typically a white to off-white crystalline powder with a melting point around 60 °C.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 16-(tert-butoxy)-16-oxohexadecanoic acid with high purity?
- Methodological Answer : Synthesis requires careful control of reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. Purification via column chromatography using gradients of ethyl acetate/hexane can isolate the compound. Confirm purity using TLC (with oleic acid as a reference, as in ) and HPLC. Final characterization should include - and -NMR to verify the tert-butoxy and carboxylic acid groups .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : -NMR identifies tert-butyl protons (δ ~1.2 ppm) and carboxylic acid protons (if unreacted, δ ~12 ppm). -NMR confirms carbonyl groups (δ ~170-180 ppm).
- IR : Look for C=O stretches (~1700 cm) and O-H stretches (~2500-3500 cm) for the carboxylic acid.
- Mass Spectrometry : ESI-MS in negative ion mode should show the molecular ion peak at m/z 342.5 (CHO) .
Q. What storage conditions are optimal to preserve stability?
- Methodological Answer : Store in a dark place under an inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation of the tert-butoxy group or hydrolysis of the ester linkage. Use desiccants to avoid moisture absorption, which could degrade the carboxylic acid group .
Advanced Research Questions
Q. How can researchers optimize conjugation reactions involving the carboxylic acid group?
- Methodological Answer : Activate the carboxylic acid as an NHS ester using EDC/NHS coupling reagents. Monitor reaction progress via TLC () or -NMR to confirm ester formation. Adjust pH to 7-8 for efficient amide bond formation with primary amines. For large-scale reactions, use a molar excess of the amine (1.2–2.0 equivalents) and purify via reverse-phase HPLC .
Q. How to resolve contradictions in purity assessments between TLC, HPLC, and NMR?
- Methodological Answer : Cross-validate results by:
- TLC : Use multiple solvent systems (e.g., ethyl acetate/hexane and dichloromethane/methanol) to detect trace impurities.
- HPLC : Employ a C18 column with UV detection at 210 nm for non-chromophoric impurities.
- NMR : Quantify impurities via integration of minor peaks and compare with reference spectra. Contradictions often arise from solvent residues or degradation products not detected by one method .
Q. What experimental designs enable derivatization of the hydroxyl group for novel applications?
- Methodological Answer : Replace the hydroxyl group via nucleophilic substitution (e.g., using mesyl chloride to create a leaving group) or Mitsunobu reactions. For bioconjugation, introduce azide/alkyne handles for click chemistry. Monitor derivatization efficiency using -NMR (if fluorinated reagents are used) or MALDI-TOF for mass changes .
Q. How to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct stress testing:
- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 24–72 hours; analyze decomposition via HPLC.
- pH Stability : Dissolve in buffers (pH 2–12) and monitor hydrolysis of the ester group using -NMR.
- Light Exposure : Use a UV chamber to assess photodegradation. Stability data inform storage protocols and reaction compatibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
